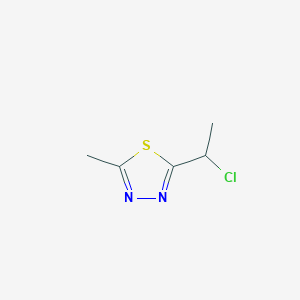

2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole

Vue d'ensemble

Description

2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloroethyl group and a methyl group attached to the thiadiazole ring, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 5-methyl-1,3,4-thiadiazole with 1-chloroethane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include dihydrothiadiazoles.

Applications De Recherche Scientifique

Biological Activities

CEMT and its derivatives exhibit a range of biological activities that make them valuable in pharmaceutical development. The following are key areas of interest:

- Anticancer Activity : Thiadiazole derivatives, including CEMT, have shown promising anticancer properties. For instance, compounds derived from 1,3,4-thiadiazole have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with some demonstrating IC50 values as low as 0.28 µg/mL . These compounds often induce apoptosis and inhibit cell proliferation through mechanisms that involve cell cycle arrest and modulation of signaling pathways .

- Antimicrobial Properties : CEMT has been studied for its antimicrobial effects against various pathogens. Research indicates that thiadiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MIC) in the range of 25 μg/mL . This makes them potential candidates for developing new antibiotics.

- Anticonvulsant Effects : Some studies have also reported anticonvulsant activities for thiadiazole derivatives, suggesting their potential use in treating epilepsy. For example, certain derivatives showed significant protection in animal models using the maximal electroshock (MES) test .

Synthesis of Derivatives

The synthesis of CEMT derivatives is crucial for enhancing its biological activity and reducing toxicity. Various synthetic strategies have been employed:

- Substitution Reactions : Derivatives are often synthesized through substitution reactions at different positions on the thiadiazole ring. For instance, modifications at the 2 and 5 positions have led to compounds with improved anticancer activity and reduced side effects .

- Microwave-Assisted Synthesis : This method has been highlighted for its efficiency in producing high yields of thiadiazole derivatives with minimal environmental impact. Studies indicate that microwave-assisted techniques can significantly reduce reaction times compared to traditional methods .

Case Studies

Several case studies illustrate the applications and effectiveness of CEMT derivatives:

- Case Study 1: Anticancer Activity : A study evaluated a series of 1,3,4-thiadiazole derivatives against human cancer cell lines. The most potent compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, highlighting the potential of thiadiazole scaffolds in anticancer drug design .

- Case Study 2: Antimicrobial Efficacy : Another study focused on the antimicrobial activity of CEMT derivatives against E. coli and S. aureus. The results demonstrated that certain fluorinated derivatives had MIC values significantly lower than those of standard antibiotics like cefepime, suggesting their potential as new antimicrobial agents .

Summary Table of Biological Activities

Mécanisme D'action

The mechanism of action of 2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential cellular processes. This can result in the disruption of cell division and growth, making it a potential candidate for anticancer therapies. The thiadiazole ring can also interact with various enzymes, modulating their activity and affecting metabolic pathways.

Comparaison Avec Des Composés Similaires

2-(1-Chloroethyl)-1,3,4-thiadiazole: Lacks the methyl group, which can affect its reactivity and biological activity.

5-Methyl-1,3,4-thiadiazole: Lacks the chloroethyl group, making it less reactive in substitution reactions.

2-(1-Bromoethyl)-5-methyl-1,3,4-thiadiazole: Similar structure but with a bromoethyl group, which can lead to different reactivity and applications.

Uniqueness: 2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both a chloroethyl group and a methyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Activité Biologique

2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₈ClN₃S

- Molecular Weight : 177.66 g/mol

The presence of the thiadiazole ring contributes to its biological activity through various mechanisms, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research has shown that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. In particular:

- Activity Against Bacteria : The compound has demonstrated effectiveness against several bacterial strains. Studies indicate that halogenated derivatives often show enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Bacillus subtilis | 12 | |

| Escherichia coli | 10 |

Anticancer Activity

The anticancer potential of this compound has been investigated with promising results:

- Cell Lines Tested : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC₅₀ Values : The IC₅₀ for MCF-7 was reported at 0.28 µg/mL, indicating potent growth inhibitory activity .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented:

- Mechanism : The compounds inhibit pro-inflammatory cytokines and reduce inflammation through various pathways.

- Efficacy : In vivo studies have shown significant reduction in inflammation markers when tested in animal models .

Study on Anticancer Properties

A study conducted by Aliyu et al. (2021) demonstrated that a derivative of the thiadiazole scaffold exhibited cytotoxic effects on cancer cells through cell cycle arrest mechanisms. The study reported an LD₅₀ value of 3,807.87 mg/kg with protective effects observed in both MES and PTZ models at doses of 100 mg/kg .

Synthesis and Characterization

The synthesis of various thiadiazole derivatives has been explored extensively. For example, a recent study synthesized several derivatives by modifying the substituents on the thiadiazole ring and evaluated their biological activities. It was found that compounds with electron-withdrawing groups showed enhanced anticancer activity compared to their counterparts .

Propriétés

IUPAC Name |

2-(1-chloroethyl)-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-3(6)5-8-7-4(2)9-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQDTIXFTDGNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.